2-Hydroxy-5-(methylthio)benzaldehyde
Overview
Description
2-Hydroxy-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . It is characterized by the presence of a hydroxyl group and a methylthio group attached to a benzaldehyde ring. This compound is known for its light-yellow to yellow powder or crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-(methylthio)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-(methylthio)phenol with formaldehyde under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-5-(methylthio)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Hydroxy-5-(methylthio)benzaldehyde exerts its effects involves its ability to act as a ligand, binding to metal ions in the active sites of enzymes. This binding can influence the enzyme’s activity and stability, making it a valuable tool in biochemical studies . The compound’s interactions with metal ions can also lead to the formation of stable complexes, which are useful in various catalytic and synthetic applications .
Comparison with Similar Compounds
2-Hydroxybenzaldehyde: Lacks the methylthio group, making it less versatile in certain reactions.
5-Methylthio-2-nitrobenzaldehyde: Contains a nitro group instead of a hydroxyl group, leading to different reactivity and applications.
2-Hydroxy-4-methylbenzaldehyde: The position of the methyl group differs, affecting its chemical properties and reactivity.
Uniqueness: 2-Hydroxy-5-(methylthio)benzaldehyde’s unique combination of hydroxyl and methylthio groups provides distinct reactivity and binding properties, making it particularly valuable in coordination chemistry and enzymatic studies .
Properties
IUPAC Name |
2-hydroxy-5-methylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFUHPOUXWUJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498102 | |
Record name | 2-Hydroxy-5-(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67868-84-2 | |
Record name | 2-Hydroxy-5-(methylthio)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67868-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-5-(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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